2,3-Dibromopropionyl chloride

Descripción general

Descripción

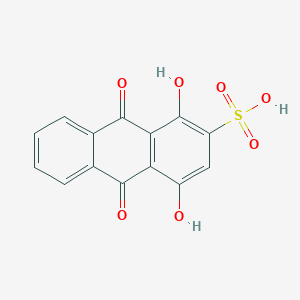

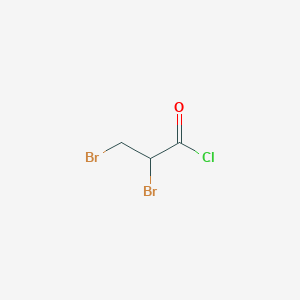

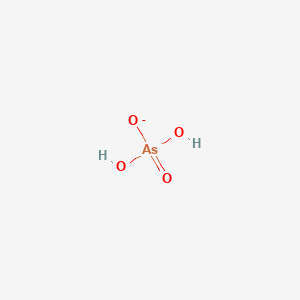

2,3-Dibromopropionyl chloride (CAS Number: 18791-02-1) is a chemical compound with the linear formula BrCH2CHBrCOCl . It has a molecular weight of 250.32 . This compound is used in the laboratory for the synthesis of various substances .

Synthesis Analysis

The photodissociation of 2,3-dibromopropionyl chloride at 248 nm was carried out to study Br2 as the primary molecular product . An improved process for the preparation of 2,3-dibromopropionyl chloride involves brominating acrylic acid, adding iron powder or an iron salt to the resultant melt, chlorinating the dibromopropionic acid obtained, and removing the volatile components .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromopropionyl chloride is represented by the linear formula BrCH2CHBrCOCl .

Chemical Reactions Analysis

2,3-Dibromopropionyl chloride has been used in the synthesis of a series of 2,3-diaminopropionanilides and enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol .

Physical And Chemical Properties Analysis

2,3-Dibromopropionyl chloride is a liquid with a density of 2.181 g/mL at 25 °C . It has a boiling point of 191-193 °C . The refractive index n20/D is 1.542 (lit.) .

Aplicaciones Científicas De Investigación

Synthesis of Reactive Dyes

2,3-Dibromopropionyl chloride is an important intermediate for the synthesis of reactive dyes .

Preparation of 2,3-Dibromopropionyl Chloride

An improved single-step process for the preparation of 2,3-Dibromopropionyl chloride has been developed . This process involves brominating acrylic acid, adding iron powder or an iron salt to the resultant melt, chlorinating the dibromopropionic acid obtained to 2,3-dibromopropionyl chloride, and removing the volatile components .

Synthesis of 2,3-Diaminopropionanilides

2,3-Dibromopropionyl chloride has been used in the synthesis of a series of 2,3-diaminopropionanilides . These compounds have potential applications in various fields of chemistry.

Synthesis of 1,4-Dideoxy-1,4-iminolyxitol and 1,4-Dideoxy-1,4-iminoribitol

2,3-Dibromopropionyl chloride has been used in the synthesis of enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol . These compounds are important in the field of organic chemistry.

Commercial Availability

2,3-Dibromopropionyl chloride is commercially available and can be purchased from various chemical suppliers .

Research Use

2,3-Dibromopropionyl chloride is primarily used for research purposes . It is often used in laboratories for the synthesis of various organic compounds .

Safety and Hazards

2,3-Dibromopropionyl chloride is classified as a combustible liquid. It is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas .

Relevant Papers

One relevant paper discusses the photodissociation of 2,3-dibromopropionyl chloride at 248 nm, probing Br2 as the primary fragment using cavity ring-down absorption spectroscopy . Another paper presents an improved process for the preparation of 2,3-dibromopropionyl chloride .

Mecanismo De Acción

Target of Action

2,3-Dibromopropionyl chloride is a chemical compound used in the synthesis of various organic compounds . The primary targets of this compound are mono- and disubstituted aniline derivatives .

Mode of Action

The compound interacts with its targets through acylation . This process involves the introduction of an acyl group into another molecule. In the case of 2,3-Dibromopropionyl chloride, it acylates mono- and disubstituted aniline derivatives .

Biochemical Pathways

It is known that the compound is used in the synthesis of a series of 2,3-diaminopropionanilides . These compounds are evaluated for their antiarrhythmic efficacy .

Result of Action

The molecular and cellular effects of 2,3-Dibromopropionyl chloride’s action largely depend on the specific compounds it is used to synthesize. For instance, when used in the synthesis of 2,3-diaminopropionanilides, these compounds exhibit antiarrhythmic effects .

Action Environment

2,3-Dibromopropionyl chloride is sensitive to moisture and reacts violently with water . Therefore, it must be handled and stored in a dry environment. It’s also a combustible material, and its containers may explode when heated . These environmental factors significantly influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

2,3-dibromopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKWYDXHMQQDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940266 | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromopropionyl chloride | |

CAS RN |

18791-02-1 | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl chloride, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,3-Dibromopropionyl chloride in scientific research?

A1: 2,3-Dibromopropionyl chloride serves as a versatile building block in organic synthesis and material science. Here are a few examples from recent research:

- Synthesis of Antiarrhythmic Agents: Researchers investigated a series of 2,3-diaminopropionanilides, synthesized by reacting 2,3-dibromopropionyl chloride with aniline derivatives followed by amination. These compounds showed potential as antiarrhythmic agents, with some exhibiting higher potency than lidocaine in preclinical models [].

- Development of Novel Finishing Agents: 2,3-Dibromopropionyl chloride enabled the synthesis of a novel cyclodextrin-based finishing agent for textiles. This agent successfully grafted onto silk, potentially offering a new approach for fragrance finishing [].

- Creation of Fluorescent Dyes: Reacting 2,3-dibromopropionyl chloride with a hemicyanine fluorescent dye yielded a novel reactive cationic dye. This dye successfully imparted fluorescent orange shades to wool fabrics, demonstrating its potential for creating fluorescent textiles [].

Q2: How does the structure of 2,3-Dibromopropionyl chloride relate to its reactivity?

A2: 2,3-Dibromopropionyl chloride (CH2BrCHBrC(O)Cl) possesses several structural features that dictate its reactivity:

Q3: Have there been any studies investigating the photodissociation of 2,3-Dibromopropionyl chloride?

A3: Yes, researchers have studied the photodissociation of 2,3-Dibromopropionyl chloride at 248 nm using cavity ring-down absorption spectroscopy []. The study revealed Br2 as a primary product of this photodissociation process. Furthermore, density functional theory calculations provided insights into potential energy surfaces and dissociation pathways. The quantum yield for Br2 elimination was estimated to be relatively low (0.09 ± 0.04).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)

![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)